molecular formula C22H18FN B3229028 [1,1':4',1''-Terphenyl]-4-carbonitrile, 2''-fluoro-4''-propyl- CAS No. 127523-41-5

[1,1':4',1''-Terphenyl]-4-carbonitrile, 2''-fluoro-4''-propyl-

Cat. No. B3229028
CAS RN: 127523-41-5
M. Wt: 315.4 g/mol
InChI Key: VMARKEDZBOGWPB-UHFFFAOYSA-N
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Description

[1,1':4',1''-Terphenyl]-4-carbonitrile, 2''-fluoro-4''-propyl- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of [1,1':4',1''-Terphenyl]-4-carbonitrile, 2''-fluoro-4''-propyl- is not fully understood. However, it is believed that the compound interacts with metal ions, such as copper and zinc, through coordination bonds. This interaction results in a change in the fluorescence properties of the compound, which can be used to detect the presence of metal ions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of [1,1':4',1''-Terphenyl]-4-carbonitrile, 2''-fluoro-4''-propyl-. However, studies have shown that the compound is non-toxic and does not have any significant effects on cell viability.

Advantages and Limitations for Lab Experiments

One of the main advantages of [1,1':4',1''-Terphenyl]-4-carbonitrile, 2''-fluoro-4''-propyl- is its high sensitivity and selectivity for detecting metal ions. It is also relatively easy to synthesize and has a high purity yield. However, one of the limitations of the compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for [1,1':4',1''-Terphenyl]-4-carbonitrile, 2''-fluoro-4''-propyl-. One potential direction is to further explore its applications as a fluorescent probe for detecting metal ions in biological samples. Another direction is to investigate its potential as a building block for the synthesis of new organic semiconductors with improved properties. Additionally, there is a need for further studies on the mechanism of action and potential biochemical and physiological effects of the compound.

Synthesis Methods

The synthesis of [1,1':4',1''-Terphenyl]-4-carbonitrile, 2''-fluoro-4''-propyl- involves the reaction of 2-fluoro-4-propylbenzonitrile with 1,1,4,4-tetraphenylbutadiene in the presence of a palladium catalyst. The reaction yields [1,1':4',1''-Terphenyl]-4-carbonitrile, 2''-fluoro-4''-propyl- with high purity and yield.

Scientific Research Applications

[1,1':4',1''-Terphenyl]-4-carbonitrile, 2''-fluoro-4''-propyl- has shown potential applications in various scientific research fields. It has been studied as a fluorescent probe for detecting metal ions, such as copper and zinc, in biological samples. It has also been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices.

properties

IUPAC Name

4-[4-(2-fluoro-4-propylphenyl)phenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN/c1-2-3-16-6-13-21(22(23)14-16)20-11-9-19(10-12-20)18-7-4-17(15-24)5-8-18/h4-14H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMARKEDZBOGWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90767711
Record name 3~2~-Fluoro-3~4~-propyl[1~1~,2~1~:2~4~,3~1~-terphenyl]-1~4~-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90767711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1':4',1''-Terphenyl]-4-carbonitrile, 2''-fluoro-4''-propyl-

CAS RN

127523-41-5
Record name 3~2~-Fluoro-3~4~-propyl[1~1~,2~1~:2~4~,3~1~-terphenyl]-1~4~-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90767711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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